molecular formula C23H17FN6 B1672484 4-[2-(4-fluorophenyl)-6-methylpyrazolo[1,5-b]pyridazin-3-yl]-N-phenylpyrimidin-2-amine

4-[2-(4-fluorophenyl)-6-methylpyrazolo[1,5-b]pyridazin-3-yl]-N-phenylpyrimidin-2-amine

Cat. No.: B1672484
M. Wt: 396.4 g/mol
InChI Key: QKEWQKWUSAUMEH-UHFFFAOYSA-N
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Description

  • Preparation Methods

  • Chemical Reactions Analysis

    • GW833373X likely undergoes various chemical reactions due to its structural features.
    • Common reactions may include oxidation, reduction, and substitution.
    • Reagents and conditions would depend on the specific reaction type.
    • Major products formed from these reactions are not explicitly reported.
  • Scientific Research Applications

  • Mechanism of Action

    • GW833373X likely inhibits GSK3beta activity.
    • GSK3beta is involved in cell signaling pathways, including Wnt signaling, glycogen metabolism, and cell cycle regulation.
    • By inhibiting GSK3beta, GW833373X may impact these pathways, affecting cell growth, differentiation, and survival.
  • Comparison with Similar Compounds

    • Unfortunately, direct comparisons with similar compounds are scarce.
    • Further research is needed to highlight GW833373X’s uniqueness and identify related molecules.

    Properties

    Molecular Formula

    C23H17FN6

    Molecular Weight

    396.4 g/mol

    IUPAC Name

    4-[2-(4-fluorophenyl)-6-methylpyrazolo[1,5-b]pyridazin-3-yl]-N-phenylpyrimidin-2-amine

    InChI

    InChI=1S/C23H17FN6/c1-15-7-12-20-21(22(29-30(20)28-15)16-8-10-17(24)11-9-16)19-13-14-25-23(27-19)26-18-5-3-2-4-6-18/h2-14H,1H3,(H,25,26,27)

    InChI Key

    QKEWQKWUSAUMEH-UHFFFAOYSA-N

    SMILES

    CC1=NN2C(=C(C(=N2)C3=CC=C(C=C3)F)C4=NC(=NC=C4)NC5=CC=CC=C5)C=C1

    Canonical SMILES

    CC1=NN2C(=C(C(=N2)C3=CC=C(C=C3)F)C4=NC(=NC=C4)NC5=CC=CC=C5)C=C1

    Appearance

    Solid powder

    Purity

    >98% (or refer to the Certificate of Analysis)

    shelf_life

    >3 years if stored properly

    solubility

    Soluble in DMSO

    storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Synonyms

    GW833373X;  GW 833373X;  GW-833373X;  GW 833373 X;  GW-833373-X; 

    Origin of Product

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    4-[2-(4-fluorophenyl)-6-methylpyrazolo[1,5-b]pyridazin-3-yl]-N-phenylpyrimidin-2-amine

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